3-Bromo-4-chlorobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-chlorobenzene-1-sulfonyl chloride can be synthesized through the sulfonylation of 3-bromo-4-chlorobenzene. The process involves the reaction of 3-bromo-4-chlorobenzene with chlorosulfonic acid, followed by the addition of thionyl chloride to form the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of 3-bromo-4-chlorobenzenesulfonyl chloride typically involves large-scale sulfonylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Derivatives: Various derivatives can be synthesized depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-Bromo-4-chlorobenzene-1-sulfonyl chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorobenzenesulfonyl chloride
- 3-Bromo-4-chlorobenzene-1-sulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
Comparison
This compound is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct reactivity patterns and can be used to synthesize a different range of derivatives .
Biological Activity
3-Bromo-4-chlorobenzene-1-sulfonyl chloride is an organosulfur compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by the presence of both bromine and chlorine substituents on the benzene ring alongside a sulfonyl chloride functional group, exhibits significant reactivity, making it a valuable intermediate in various chemical reactions.
The molecular formula of this compound is . Its structure includes:
- A benzene ring with two halogen substituents (bromine and chlorine).
- A sulfonyl chloride group (), which is highly reactive and serves as a key functional group in its biological applications.
The biological activity of this compound primarily arises from its ability to undergo electrophilic aromatic substitution (EAS) reactions. In these reactions, the sulfonyl chloride group can act as an electrophile, facilitating the introduction of various nucleophiles into the aromatic system. This reactivity is crucial for synthesizing sulfonamide derivatives, which are known for their antimicrobial properties.
Pharmaceutical Research
This compound is instrumental in synthesizing sulfonamide-based drugs. These compounds have demonstrated antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The sulfonamide class of drugs works by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds derived from this compound. For instance:
- In vitro studies have shown that sulfonamide derivatives exhibit significant antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : A derivative synthesized from this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for further drug development.
Table 1: Biological Activity Data
Compound | MIC (µg/mL) | Target Organism | Reference |
---|---|---|---|
Sulfonamide A | 16 | Staphylococcus aureus | |
Sulfonamide B | 32 | Escherichia coli | |
Sulfonamide C | 64 | Pseudomonas aeruginosa |
Mechanistic Insights
The biological activity of this compound can be attributed to:
- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by amines to form sulfonamides, which are biologically active.
- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in bacterial metabolism, contributing to their antibacterial effects.
Properties
IUPAC Name |
3-bromo-4-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUMWHMHLMVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195201-10-6 | |
Record name | 3-bromo-4-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.